4-Methyl-2-(tribromomethyl)quinoline
Description
4-Methyl-2-(tribromomethyl)quinoline is a halogenated quinoline derivative characterized by a methyl group at the 4-position and a tribromomethyl group at the 2-position of the quinoline ring. The tribromomethyl group introduces significant steric bulk and polarizability compared to lighter halogens, likely influencing reactivity, solubility, and intermolecular interactions .
Properties
Molecular Formula |
C11H8Br3N |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
4-methyl-2-(tribromomethyl)quinoline |
InChI |
InChI=1S/C11H8Br3N/c1-7-6-10(11(12,13)14)15-9-5-3-2-4-8(7)9/h2-6H,1H3 |
InChI Key |
JIDRDFBCCOKGMW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=CC=CC=C12)C(Br)(Br)Br |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C(Br)(Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The position and nature of substituents on the quinoline scaffold critically determine physical properties such as melting points, solubility, and spectral characteristics.
Table 1: Physical Properties of Selected Quinoline Derivatives
Key Observations :
- Melting Points : Electron-withdrawing groups (e.g., CF₃) and extended aromatic systems (e.g., phenanthrene) increase melting points due to enhanced intermolecular interactions .
- Spectral Data : The tribromomethyl group (CBr₃) would likely exhibit distinct IR stretches (C-Br ~500–600 cm⁻¹) and downfield NMR shifts for adjacent protons due to its electron-withdrawing nature .
Electronic and Steric Effects
- Tribromomethyl vs. For example, trifluoromethyl-substituted quinolines are often prioritized in drug design for their metabolic stability, whereas tribromomethyl derivatives may exhibit unique reactivity in cross-coupling reactions .
- Methyl vs. Chloro Substituents: A 4-methyl group (electron-donating) increases electron density at the quinoline ring, contrasting with 4-chloro derivatives (electron-withdrawing), which may enhance electrophilic substitution reactivity .
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